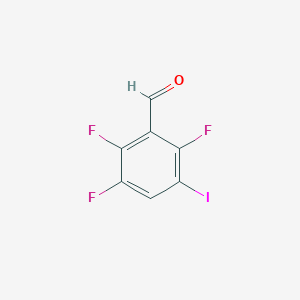

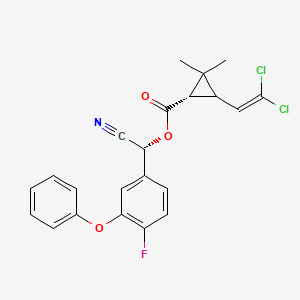

![molecular formula C13H13N3O3 B2862658 N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 930970-85-7](/img/structure/B2862658.png)

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the pyridazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

科学的研究の応用

Synthesis and Characterization

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is involved in the synthesis and characterization of novel chemical entities. For instance, the compound has been utilized in the creation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of its structure for developing diverse chemical scaffolds. These synthesized compounds have been meticulously characterized using various analytical techniques, highlighting their potential for further biological evaluation (Hassan, Hafez, & Osman, 2014).

Biological Activities

The biological activities of derivatives of this compound have been a focal point of research. These activities include cytotoxic effects against cancer cells, showcasing the potential of these compounds in cancer research. Notably, synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Compounds derived from this compound have been tested for their antimicrobial efficacy. Research has demonstrated the production of pyridazine derivatives that exhibit significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Othman & Hussein, 2020).

Antiviral Properties

There is also evidence of antiviral properties associated with derivatives of this compound. One study reported the inhibitory effects of a related compound, R 61837, against rhinoviruses, suggesting the potential application of this compound derivatives in treating viral infections (Andries et al., 2005).

作用機序

Target of Action

The primary target of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . The inhibition is likely irreversible or slowly reversible . This inhibition prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system , which includes the cannabinoid receptors CB1 and CB2, and their endogenous ligands . By preventing the breakdown of anandamide, this compound can modulate the release of neurotransmitters in this system .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

The inhibition of FAAH leads to increased levels of anandamide, which can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters . This could potentially be beneficial in conditions such as chronic pain, inflammation, and neurodegenerative disorders .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)8-14-13(18)11-5-6-12(17)16-15-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBRMECDDBBDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

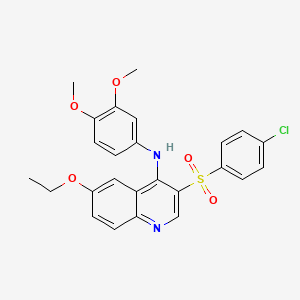

![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)

![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)

![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)

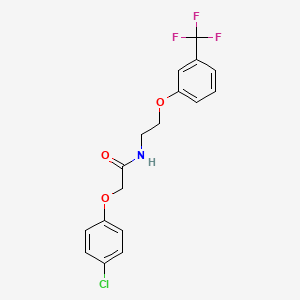

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)